Advanced Physicochemical Profiling and Isolation Dynamics of Hept-6-en-3-one
Advanced Physicochemical Profiling and Isolation Dynamics of Hept-6-en-3-one
Executive Summary
Hept-6-en-3-one is a highly versatile aliphatic unsaturated ketone that serves as a critical building block in advanced organic synthesis and industrial formulations. As a Senior Application Scientist, understanding the precise physicochemical properties of this compound is paramount for designing robust synthetic pathways and purification protocols. This whitepaper synthesizes the core molecular weight and boiling point data of hept-6-en-3-one, explains the molecular causality behind these metrics, and outlines a self-validating experimental workflow for its isolation and analytical verification.
Physicochemical Data & Molecular Causality
The macroscopic behavior of hept-6-en-3-one in a laboratory setting is entirely dictated by its microscopic architecture: a 7-carbon aliphatic backbone, a polar ketone carbonyl at the C3 position, and a terminal alkene at C6.
Table 1: Core Physicochemical Properties of Hept-6-en-3-one
| Property | Value | Causality / Structural Driver |
| CAS Number | 2565-39-1[1] | Unique identifier for this specific C7H12O isomer. |
| Molecular Weight | 112.17 g/mol [1] | Derived directly from the C7H12O atomic composition. |
| Boiling Point | 142 °C (at 760 mmHg) | Governed by C3 ketone dipole-dipole interactions. |
| Density | 0.822 g/cm³ | Lowered by the terminal alkene disrupting molecular packing. |
| Flash Point | 38.9 °C | High volatility driven by the short aliphatic chain. |
The molecular weight of 112.17 g/mol (1)[1] places it firmly in the volatile organic compound (VOC) category. At standard atmospheric pressure (760 mmHg), it exhibits a boiling point of 142 °C (). This boiling point is significantly higher than that of a pure hydrocarbon of similar mass (e.g., heptane, BP ~98 °C). This elevation is a direct causal result of the dipole-dipole interactions induced by the C3 carbonyl group, which requires higher thermal energy to break intermolecular attractions. However, the terminal double bond introduces a rigid structural kink that prevents optimal van der Waals packing. This spatial disruption is the causal factor behind its relatively low density of 0.822 g/cm³ and its moderate flash point of 38.9 °C ().
Industrial Utility and Synthetic Applications
In research and commercial settings, hept-6-en-3-one is widely recognized as a premium aliphatic building block (2)[2]. Its dual functionality (a nucleophile-receptive ketone and a reactive terminal alkene) allows for complex intramolecular reactions, such as [2+2] photocycloadditions or Diels-Alder cyclizations, to construct rigid bicyclic frameworks. Furthermore, its unique vapor pressure profile and olfactory characteristics make it a highly valuable component in advanced fragrance formulations, where it functions synergistically with high-boiling polyols to neutralize malodors in long-lasting freshening compositions (3)[3].
Self-Validating Protocol: Precision Isolation and Analytical Verification
To ensure the highest scientific integrity, the isolation and verification of hept-6-en-3-one must be executed as a self-validating system . The following protocol leverages the compound's specific boiling point and molecular weight to create a closed-loop verification process where the output of the physical separation inherently validates the chemical identity.
Phase 1: Precision Fractional Distillation
Causality & Design: Crude synthetic mixtures often contain isomeric byproducts (e.g., hept-5-en-2-one) with boiling points within a narrow 5–10 °C margin. Standard simple distillation is insufficient. A Vigreux column is employed to artificially increase the theoretical plates of the distillation apparatus, ensuring precise thermal fractionation.
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Apparatus Assembly: Equip a round-bottom flask with a 30 cm Vigreux column, a distillation head with a calibrated thermocouple, and a water-cooled condenser.
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Thermal Fractionation: Apply a controlled heating mantle. Discard the initial foreshots (boiling below 138 °C), which typically contain unreacted lower-mass precursors or residual solvents.
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Target Collection: Isolate the main fraction strictly at a vapor temperature of 142 °C (at 760 mmHg).
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Self-Validation Checkpoint 1: The stabilization of the thermocouple at exactly 142 °C acts as the first internal validation that a pure, homogenous compound is transitioning to the vapor phase.
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Phase 2: Analytical Validation (The Closed-Loop Verification)
Causality & Design: Physical separation must be corroborated by chemical identification. We utilize GC-MS and NMR to confirm that the 142 °C fraction is definitively hept-6-en-3-one.
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Gas Chromatography-Mass Spectrometry (GC-MS): Inject a 1 μL aliquot of the isolated fraction.
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Self-Validation Checkpoint 2 (Purity): The chromatogram must yield a single sharp peak (>99% integration area), validating the physical efficacy of the Vigreux distillation.
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Self-Validation Checkpoint 3 (Mass): The mass spectrum of this peak must display a molecular ion [M+] at m/z 112.17. This confirms the molecular weight matches the theoretical value for C7H12O, validating the chemical identity.
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Nuclear Magnetic Resonance (1H-NMR): Dissolve a sample in CDCl3.
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Self-Validation Checkpoint 4 (Structure): Observe the multiplet signals in the 4.9–5.8 ppm region, which are the hallmark of the terminal alkene protons. The presence of these specific shifts validates the structural connectivity and definitively rules out internal alkene isomers.
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Workflow Visualization
Workflow for the isolation and self-validating analytical verification of Hept-6-en-3-one.
References
- 2565-39-1 | Hept-6-en-3-one - CATO: Reference Materials, Standards, Testing, Intermediates.
- hept-6-en-3-one | CAS#:2565-39-1. Chemsrc.
- Hept-6-en-3-one|CAS 2565-39-1|Supplier. Benchchem.
- US20150217015A1 - Long lasting freshening compositions.
